(S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid
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Overview
Description
(S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry and drug discovery due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of substituted pyridines using a cobalt catalyst based on titanium nanoparticles and melamine, which allows for acid-free hydrogenation with good yields and selectivity .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-component reactions (MCRs) that are efficient and environmentally friendly. For example, the use of ionic liquids as catalysts in MCRs can lead to the synthesis of substituted piperidines under mild and clean reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt-based catalysts), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Evodiamine: Another piperidine alkaloid with potential anticancer and anti-inflammatory activities.
Matrine: A piperidine-based compound with antimicrobial and anticancer properties.
Uniqueness
(S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid is unique due to its specific structural features and the presence of both amino and acetic acid groups, which contribute to its diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1-methylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-2-6(3-5-10)7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
NTKJCVVBECENES-ZETCQYMHSA-N |
Isomeric SMILES |
CN1CCC(CC1)[C@@H](C(=O)O)N |
Canonical SMILES |
CN1CCC(CC1)C(C(=O)O)N |
Origin of Product |
United States |
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